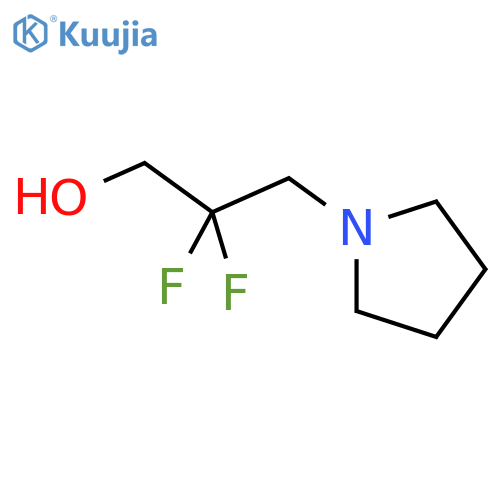

Cas no 1701835-69-9 (2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol)

1701835-69-9 structure

商品名:2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol

- 1-Pyrrolidinepropanol, β,β-difluoro-

- EN300-5175523

- 1701835-69-9

- AKOS040806976

-

- インチ: 1S/C7H13F2NO/c8-7(9,6-11)5-10-3-1-2-4-10/h11H,1-6H2

- InChIKey: VCEMHDAIKVSBMB-UHFFFAOYSA-N

- ほほえんだ: N1(CC(F)(F)CO)CCCC1

計算された属性

- せいみつぶんしりょう: 165.09652036g/mol

- どういたいしつりょう: 165.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.160±0.06 g/cm3(Predicted)

- ふってん: 240.3±40.0 °C(Predicted)

- 酸性度係数(pKa): 13.69±0.10(Predicted)

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5175523-1.0g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 1.0g |

$1043.0 | 2025-03-15 | |

| Enamine | EN300-5175523-0.5g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 0.5g |

$1001.0 | 2025-03-15 | |

| Enamine | EN300-5175523-10.0g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 10.0g |

$4483.0 | 2025-03-15 | |

| Enamine | EN300-5175523-0.1g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 0.1g |

$917.0 | 2025-03-15 | |

| Enamine | EN300-5175523-0.25g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 0.25g |

$959.0 | 2025-03-15 | |

| Enamine | EN300-5175523-0.05g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 0.05g |

$876.0 | 2025-03-15 | |

| Enamine | EN300-5175523-2.5g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 2.5g |

$2043.0 | 2025-03-15 | |

| Enamine | EN300-5175523-5.0g |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol |

1701835-69-9 | 95.0% | 5.0g |

$3023.0 | 2025-03-15 |

2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1701835-69-9 (2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-ol) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量